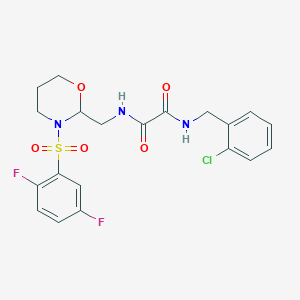

N1-(2-Chlorbenzyl)-N2-((3-((2,5-Difluorphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H20ClF2N3O5S and its molecular weight is 487.9. The purity is usually 95%.

BenchChem offers high-quality N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Die Suzuki–Miyaura (SM)-Kupplung ist eine leistungsstarke, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie findet breite Anwendung aufgrund ihrer milden Reaktionsbedingungen und ihrer Toleranz gegenüber funktionellen Gruppen. Bei der SM-Kupplung spielen Borreagenzien eine entscheidende Rolle. Insbesondere werden Organoborreagenzien mit Palladium transmetalliert, was zur Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen führt. Die Stabilität und einfache Herstellung dieser Reagenzien tragen zu ihrem Erfolg in SM-Kupplungsreaktionen bei .

Biologische und klinische Anwendungen

Indolderivate, einschließlich derer, die mit unserer Verbindung verwandt sind, haben ein vielfältiges biologisches und klinisches Potenzial. So ist beispielsweise Indol-3-essigsäure (IAA) ein Pflanzenhormon, das aus dem Abbau von Tryptophan in höheren Pflanzen gebildet wird. Obwohl es nicht direkt mit unserer Verbindung verwandt ist, zeigt dieses Beispiel die Bedeutung von Indolderivaten in verschiedenen Kontexten .

Radikalische Protodeboronierung

Neuere Forschungsergebnisse haben die katalytische Protodeboronierung von Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes untersucht. Diese Methode ermöglicht die formale anti-Markovnikov-Alken-Hydromethylierung, eine wertvolle Transformation. Obwohl dies nicht spezifisch für unsere Verbindung ist, trägt das Verständnis der radikalbasierten Borchemie zum breiteren Feld bei .

Biologische Aktivität

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its structural properties, synthesis, and the results of various studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features several notable structural elements:

- Oxazinan ring : A five-membered heterocyclic structure containing nitrogen and oxygen, which is often associated with various biological activities.

- Difluorophenyl group : This substituent may enhance lipophilicity and biological interactions.

- Sulfonyl group : Known for contributing to the reactivity of compounds, potentially influencing their biological activity.

Molecular Formula

The molecular formula of N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is C18H20ClF2N4O4S.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 421.89 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

- Formation of the oxalamide backbone : This can be achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of the chlorobenzyl group : This step involves nucleophilic substitution reactions.

- Attachment of the difluorophenyl and sulfonyl groups : These groups can be introduced through coupling reactions.

These synthetic routes are essential for producing compounds with specific biological activities.

Antimicrobial Activity

Research indicates that compounds with oxazinan structures often exhibit significant antimicrobial properties. The presence of the difluorophenyl and sulfonyl groups may enhance this activity. For instance, studies have shown that related compounds demonstrate strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibits low cytotoxicity against normal cell lines while maintaining efficacy against cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of bacterial cell wall synthesis : Similar to other oxazolidine derivatives.

- Interaction with cellular receptors or enzymes : Potentially modulating signaling pathways involved in inflammation or cancer progression.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxazolidine derivatives, including those structurally similar to N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. The results indicated a strong correlation between structural modifications and increased antimicrobial activity .

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving L929 normal cells and several cancer cell lines, it was found that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Eigenschaften

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF2N3O5S/c21-15-5-2-1-4-13(15)11-24-19(27)20(28)25-12-18-26(8-3-9-31-18)32(29,30)17-10-14(22)6-7-16(17)23/h1-2,4-7,10,18H,3,8-9,11-12H2,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDLLLGMLHNISR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF2N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.